5-Chloro-3-fluoro-2-methylpyridine

Vue d'ensemble

Description

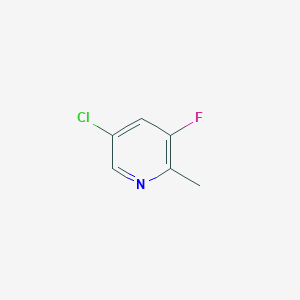

5-Chloro-3-fluoro-2-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in different scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methylpyridine typically involves halogenation reactions. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures. This reaction proceeds over several hours to yield the desired fluorinated pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Chloro-3-fluoro-2-methylpyridine and its derivatives are significant in pharmaceutical chemistry due to their biological activity.

Anticancer Properties:

Research indicates that halogenated pyridines, including this compound, exhibit potential as anti-cancer agents. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from this pyridine have shown efficacy against colorectal cancer cells .

Antihypertensive and Antidiabetic Agents:

These compounds have also been explored for their antihypertensive and anti-hypoglycemic effects. The presence of chlorine and fluorine substituents enhances their pharmacological properties, making them suitable candidates for developing new medications targeting hypertension and diabetes .

Agrochemical Applications

This compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its structural characteristics allow it to interact effectively with biological systems in plants and pests.

Pesticide Development:

The compound's derivatives have been integrated into the design of new pesticides that target specific pests while minimizing environmental impact. The fluorine atom contributes to the stability and lipophilicity of the molecules, enhancing their efficacy .

Synthetic Chemistry

The synthesis of this compound involves various methodologies that highlight its versatility as a building block in organic synthesis.

Synthetic Pathways:

Common synthetic routes include:

- Halogenation Reactions: Introducing chlorine and fluorine atoms through electrophilic aromatic substitution.

- Boron-Coupling Reactions: Utilizing boronic acids to form carbon-carbon bonds, creating more complex structures from simpler precursors .

Mécanisme D'action

The mechanism of action of 5-Chloro-3-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its halogenated pyridine ring. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.

5-Bromo-2-fluoro-3-methylpyridine: A brominated analogue with comparable reactivity.

Uniqueness

5-Chloro-3-fluoro-2-methylpyridine is unique due to the specific combination of chlorine and fluorine atoms in the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.

Activité Biologique

5-Chloro-3-fluoro-2-methylpyridine is a heterocyclic compound that exhibits a range of biological activities due to its unique structural characteristics. This article explores the compound's biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring, along with a methyl group at the 2-position. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives, including this compound, possess significant antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor activity . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for cancer therapy. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .

Interaction with Biological Targets

The unique electronic properties imparted by the halogen substituents enhance the compound's interaction with biomolecules. For instance, it has been shown to interact with G-protein coupled receptors (GPCRs), which are critical therapeutic targets in drug development. These interactions may lead to altered receptor activity and provide insights into designing more effective pharmaceuticals .

Study 1: Antimicrobial Efficacy

A study conducted by Prachayasittikul et al. (2008) evaluated various pyridine derivatives for their antimicrobial activity. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Study 2: Antitumor Mechanism

In another study focused on antitumor mechanisms, Zheng et al. (2010) explored the effects of halogenated pyridines on cancer cell lines. The findings suggested that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest, emphasizing its therapeutic potential in oncology .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other structurally similar compounds. The following table summarizes key differences in their properties and activities:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against various bacterial strains |

| 2-Chloro-5-fluoro-3-methylpyridine | Moderate | Low | Different substitution pattern affects reactivity |

| 3-Chloro-2-fluoro-5-methylpyridine | Low | High | Enhanced antitumor effects observed |

Propriétés

IUPAC Name |

5-chloro-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCMUNDFHKSQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595855 | |

| Record name | 5-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210868-68-0 | |

| Record name | 5-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.